molecular formula C7H7F3N2 B1306875 2-Methyl-6-(trifluoromethyl)pyridin-3-amine CAS No. 383907-17-3

2-Methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1306875
M. Wt: 176.14 g/mol
InChI Key: FUJKUIAVFVGTGS-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)pyridin-3-amine” is an organic compound that belongs to the class of pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a one-step reaction, where the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular formula of “2-Methyl-6-(trifluoromethyl)pyridin-3-amine” is C8H6F3NO . The InChI Key is HHGVNSFXEFHMGQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Metal Ion Affinities and Fluorescence Properties

The study of tris((6-phenyl-2-pyridyl)methyl)amine derivatives has revealed their potential in accommodating small molecules due to hydrophobic cavities within their metal complexes. Enhanced solubility in organic and aqueous solvents has been achieved through derivatization, allowing for detailed investigations into the binding properties with metal ions such as Zn(2+) and Cu(2+). Notably, significant fluorescence enhancements and shifts in emission maxima are observed upon Zn(2+) ion coordination, indicating charge-transfer character in the excited state and potential applications in fluorescence-based detection and imaging technologies (Liang et al., 2009).

Thermodynamics of Metal Complex Formation

The interactions between various metal cations and pyridine derivatives, including tris(6-methyl-2-pyridylmethyl)-amine, have been extensively studied. The research provides valuable insights into the thermodynamics of metal complex formation, shedding light on the stability constants and thermodynamic functions of protonation. Such information is crucial for understanding the chemistry of these complexes and their potential applications in catalysis, drug design, and materials science (Anderegg et al., 1977).

Anticancer Potential

A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity. Compounds exhibiting promising bioactivity at micro molar concentrations against various cancer cell lines, such as A549-Lung cancer and MCF7-Breast cancer, highlight the potential therapeutic applications of these derivatives in oncology (Chavva et al., 2013).

Photocyclization and Herbicidal Activity

The compound 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, a cellulose biosynthesis inhibitor, undergoes oxidative photocyclization under UV-B light to form a new class of herbicidal pyrrolodipyridines. These compounds exhibit potent inhibition of the enzyme phytoene desaturase, indicating their potential application as herbicides (Wakeham et al., 2021).

Coordination Chemistry and Molecular Reorganizations

The study of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands provides insights into the structure and reactivity of these complexes with hydrogen peroxide. The introduction of phenyl groups at the 6-position of pyridine donors affects the coordination chemistry, redox potentials, and reactivity, offering valuable information for the design of catalytic systems and materials with specific electronic and optical properties (Kunishita et al., 2008).

Safety And Hazards

The compound has several hazard statements including H300, H315, H317, H319, and H335 . Precautionary measures include P280, P301 + P310 + P330, P302 + P352, and P305 + P351 + P338 .

Future Directions

Trifluoromethylpyridines, including “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJKUIAVFVGTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393277
Record name 2-methyl-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)pyridin-3-amine

CAS RN

383907-17-3
Record name 2-Methyl-6-(trifluoromethyl)-3-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-methyl-6-(trifluoromethyl)pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-(trifluoromethyl)pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, WD Schmitz, TF Molski… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of N 3 -pyridylpyrazinones was investigated as corticotropin-releasing factor-1 receptor antagonists. It was observed that the binding affinity of analogues containing a pyridyl …
Number of citations: 24 www.sciencedirect.com

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